N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548986-70-3
VCID: VC11812607
InChI: InChI=1S/C17H23N3O2S2/c1-3-12-5-4-6-15-16(12)18-17(23-15)20-10-9-13(11-20)19(2)24(21,22)14-7-8-14/h4-6,13-14H,3,7-11H2,1-2H3
SMILES: CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4
Molecular Formula: C17H23N3O2S2
Molecular Weight: 365.5 g/mol

N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

CAS No.: 2548986-70-3

Cat. No.: VC11812607

Molecular Formula: C17H23N3O2S2

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide - 2548986-70-3

Specification

CAS No. 2548986-70-3
Molecular Formula C17H23N3O2S2
Molecular Weight 365.5 g/mol
IUPAC Name N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Standard InChI InChI=1S/C17H23N3O2S2/c1-3-12-5-4-6-15-16(12)18-17(23-15)20-10-9-13(11-20)19(2)24(21,22)14-7-8-14/h4-6,13-14H,3,7-11H2,1-2H3
Standard InChI Key XSOUXANRIFPDEN-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4
Canonical SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₂₃N₃O₂S₂, with a calculated molecular weight of 365.5 g/mol . Its IUPAC name systematically describes the connectivity: a pyrrolidine ring substituted at the 1-position with a 4-ethylbenzothiazole group, at the 3-position with a methylcyclopropanesulfonamide moiety, and an additional methyl group on the sulfonamide nitrogen .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₃O₂S₂
Molecular Weight365.5 g/mol
CAS Registry Number2548986-70-3
SMILES NotationCCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4

Three-Dimensional Conformation

The crystal lattice parameters remain uncharacterized, but computational models predict a bent geometry due to steric interactions between the pyrrolidine ring and cyclopropane group . Density functional theory (DFT) simulations suggest the benzothiazole system adopts a planar configuration, facilitating π-π stacking interactions in biological matrices .

Synthetic Methodologies

Retrosynthetic Analysis

Patent literature describing structurally analogous sulfonamides provides insight into plausible synthetic routes . A convergent strategy likely involves:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with ethyl-substituted α-bromoketone under acidic conditions .

  • Pyrrolidine Functionalization: Nucleophilic substitution of 3-aminopyrrolidine with the benzothiazole intermediate.

  • Sulfonamide Coupling: Reaction of the pyrrolidine-amine with methylcyclopropanesulfonyl chloride in the presence of a base like triethylamine.

Purification and Yield Optimization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, though reaction yields for multi-step syntheses of similar compounds typically range from 12–18% . Microwave-assisted synthesis could potentially enhance efficiency, as demonstrated for related sulfonamides .

Spectroscopic Characterization

Table 2: Predicted Spectral Signatures

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃); δ 2.95 (s, 3H, NCH₃); δ 3.45–3.70 (m, 4H, pyrrolidine); δ 7.25–7.45 (m, 3H, benzothiazole-H)
HRMS (ESI+)m/z 366.1345 [M+H]⁺ (calc. 366.1341 for C₁₇H₂₄N₃O₂S₂)
IR (ATR)1345 cm⁻¹ (S=O asym. stretch); 1158 cm⁻¹ (S=O sym. stretch); 1580 cm⁻¹ (C=N)

Future Directions

Ongoing research should prioritize:

  • Metabolic Stability Studies: Cytochrome P450 inhibition assays to assess drug-drug interaction risks

  • X-ray Crystallography: Resolution of ligand-target complexes to guide structure-based optimization

  • In Vivo Efficacy Models: Xenograft studies in FASN-dependent cancers (e.g., prostate PC-3 lines)

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